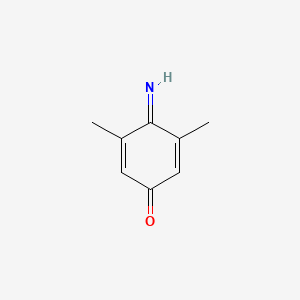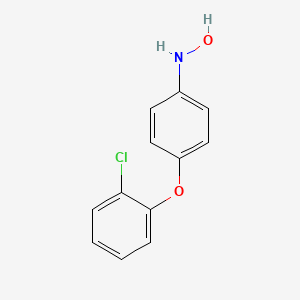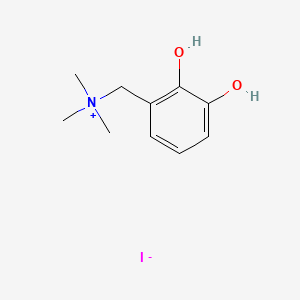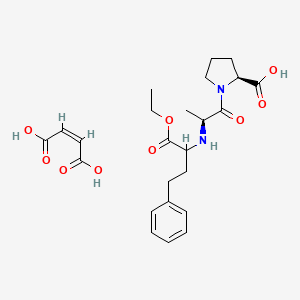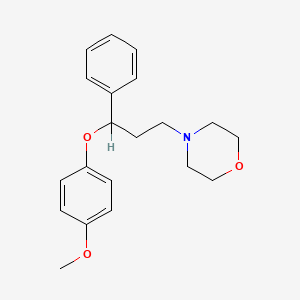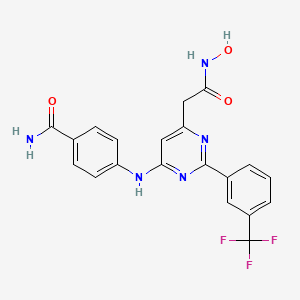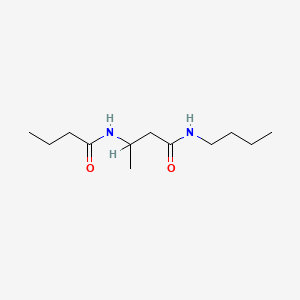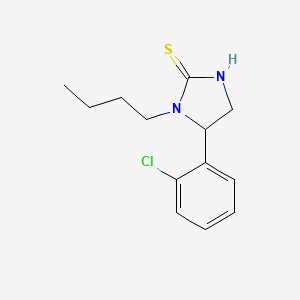
1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione is a chemical compound that belongs to the class of imidazolidinethiones These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione typically involves the reaction of 2-chlorobenzylamine with butyl isothiocyanate under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
Analyse Chemischer Reaktionen
1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-5-(2-chlorophenyl)-2-imidazolidinethione can be compared with other imidazolidinethione derivatives, such as:
1-Butyl-5-phenyl-2-imidazolidinethione: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
1-Butyl-5-(4-chlorophenyl)-2-imidazolidinethione: The chlorine atom is positioned differently, affecting its biological activity and chemical behavior.
Eigenschaften
CAS-Nummer |
186424-11-3 |
|---|---|
Molekularformel |
C13H17ClN2S |
Molekulargewicht |
268.81 g/mol |
IUPAC-Name |
1-butyl-5-(2-chlorophenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C13H17ClN2S/c1-2-3-8-16-12(9-15-13(16)17)10-6-4-5-7-11(10)14/h4-7,12H,2-3,8-9H2,1H3,(H,15,17) |
InChI-Schlüssel |
BNWOBMFUKDIEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(CNC1=S)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


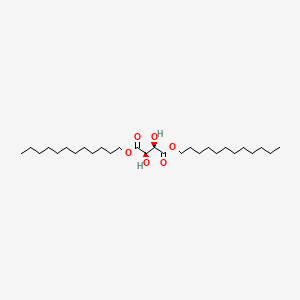
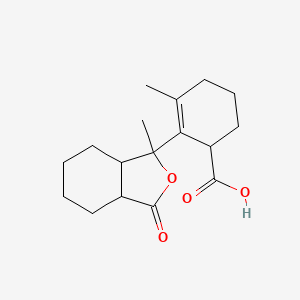
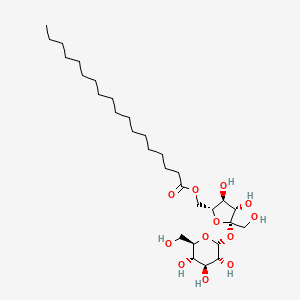
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
